molecular formula C12H19N3O B12889300 3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole CAS No. 603067-38-5

3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole

Cat. No.: B12889300
CAS No.: 603067-38-5
M. Wt: 221.30 g/mol
InChI Key: NISIIJXINWTJDK-UHFFFAOYSA-N
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Description

3-(2-(Piperidin-1-yl)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a piperidine ring fused with a pyrroloisoxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Piperidin-1-yl)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves multi-step organic reactions. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of starting materials, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Piperidin-1-yl)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(2-(Piperidin-1-yl)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Piperidin-1-yl)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Piperidin-1-yl)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of a piperidine ring and a pyrroloisoxazole structure. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

603067-38-5

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

3-(2-piperidin-1-ylethyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H19N3O/c1-2-7-15(8-3-1)9-5-11-10-4-6-13-12(10)16-14-11/h13H,1-9H2

InChI Key

NISIIJXINWTJDK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=NOC3=C2CCN3

Origin of Product

United States

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